
1-(3-Carboxyphenyl)-3-methyl piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Carboxyphenyl)-3-methyl piperazine is a compound that belongs to the class of phenyl piperazines.
Méthodes De Préparation
The synthesis of 1-(3-Carboxyphenyl)-3-methyl piperazine typically involves the cyclization of bis-chloroethyl amine with a suitable amine. Industrial production methods often utilize palladium-catalyzed reactions or microwave-assisted synthesis to achieve higher yields and purity .
Analyse Des Réactions Chimiques
1-(3-Carboxyphenyl)-3-methyl piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions and mild oxidizing or reducing agents for oxidation and reduction reactions. Major products formed from these reactions include various substituted phenyl piperazines and their derivatives .
Applications De Recherche Scientifique
1-(3-Carboxyphenyl)-3-methyl piperazine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(3-Carboxyphenyl)-3-methyl piperazine involves its ability to bind to various molecular targets, including metal ions and biological macromolecules. This binding is facilitated by the presence of donor atoms in the piperazine ring, which allows for the formation of stable complexes . The compound’s effects are mediated through pathways involving oxidative stress and inhibition of microbial growth .
Comparaison Avec Des Composés Similaires
1-(3-Carboxyphenyl)-3-methyl piperazine can be compared with other phenyl piperazine derivatives, such as:
1-(3-Carboxypyrid-2-yl)-2-phenyl-4-methyl-piperazine: This compound has similar structural features but differs in its biological activity and applications.
5-(3-Carboxy-phenyl)-pyridine-2-carboxylic acid: This compound is used in the synthesis of coordination polymers and has unique structural properties.
Propriétés
Numéro CAS |
1131623-07-8 |
|---|---|
Formule moléculaire |
C12H16N2O2 |
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
3-(3-methylpiperazin-1-yl)benzoic acid |
InChI |
InChI=1S/C12H16N2O2/c1-9-8-14(6-5-13-9)11-4-2-3-10(7-11)12(15)16/h2-4,7,9,13H,5-6,8H2,1H3,(H,15,16) |
Clé InChI |
UMQXZVVWEWMPRV-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCN1)C2=CC=CC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride](/img/structure/B13764443.png)
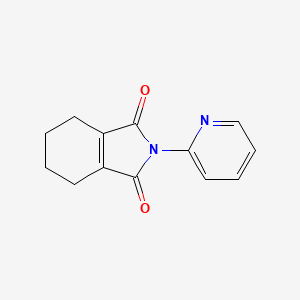

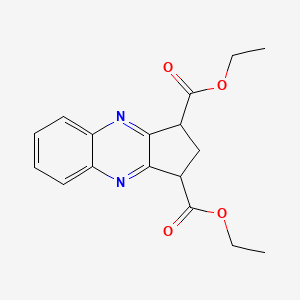
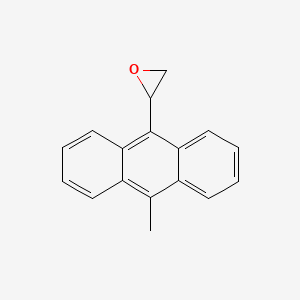

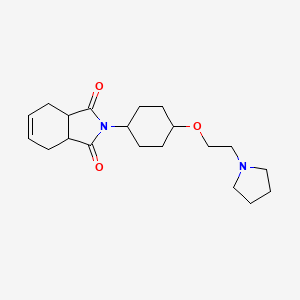
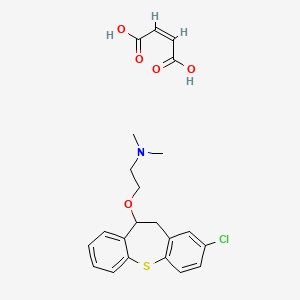
amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium](/img/structure/B13764485.png)
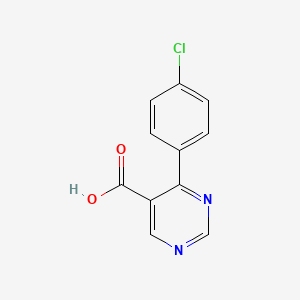

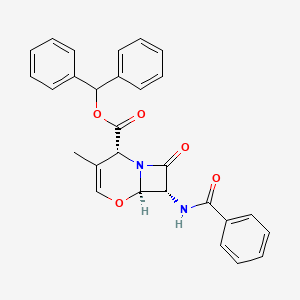
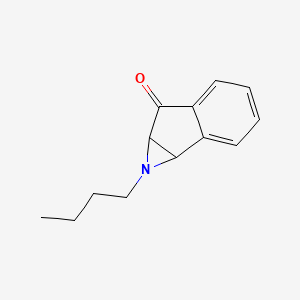
![Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester](/img/structure/B13764519.png)
